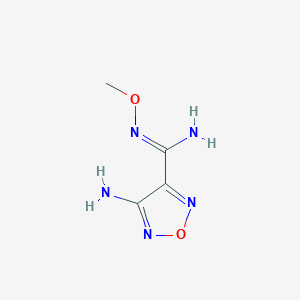

1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy-

Übersicht

Beschreibung

1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy- is a chemical compound with the molecular formula C4H6N4O2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy- typically involves the reaction of 4-amino-3-furazanecarboxamidoxime with methoxyamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy- may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The amino and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. The compound 1,2,5-oxadiazole-3-carboximidamide has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : A series of oxadiazole derivatives exhibited potent cytotoxicity against several cancer cell lines, including prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancers. The most active compounds demonstrated IC50 values in the micromolar range, indicating their ability to inhibit cancer cell proliferation effectively .

- Mechanism of Action : Research indicates that these compounds may induce apoptosis and inhibit key signaling pathways involved in cancer progression. For example, certain oxadiazole derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) and other oncogenic pathways .

Antibacterial and Antifungal Properties

The antibacterial activity of oxadiazole derivatives is another area of significant application:

- Broad-Spectrum Activity : Compounds containing the oxadiazole ring have demonstrated activity against a range of bacterial strains, including resistant strains such as MRSA. For instance, specific derivatives showed MIC values as low as 4 µg/mL against various bacterial strains .

- Antifungal Activity : In addition to antibacterial effects, some oxadiazole derivatives have exhibited antifungal properties, making them candidates for treating infections caused by fungi .

Anti-inflammatory Effects

Oxadiazoles are also being explored for their anti-inflammatory properties:

- Inflammation Models : Studies have indicated that certain oxadiazole derivatives can significantly reduce inflammation in vitro and in vivo models. This effect is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Synthesis and Structural Modifications

The synthesis of 1,2,5-oxadiazole derivatives has been optimized to enhance their biological activity:

- Molecular Hybridization : Recent approaches involve the hybridization of oxadiazoles with other pharmacophores to create novel compounds with enhanced efficacy against cancer and infectious diseases. This strategy has led to compounds that are significantly more potent than their precursors .

Case Studies and Research Findings

A comprehensive review of recent literature reveals several case studies highlighting the effectiveness of 1,2,5-oxadiazole derivatives:

Wirkmechanismus

The mechanism of action of 1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Amino-N-hydroxy-furazan-3-carboxamidine

- 4-Amino-3-furazanecarboxamidoxime

- 4-Amino-3-cyanofurazan

Uniqueness

1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy- is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where other furazan derivatives may not be suitable.

Biologische Aktivität

1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy- is a compound characterized by its unique oxadiazole ring structure and methoxy substitution, which endows it with distinct biological properties. With the molecular formula , this compound is part of a broader class of oxadiazoles known for their diverse pharmacological activities.

Chemical Structure and Properties

The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The presence of the methoxy group enhances its solubility and reactivity, making it an attractive candidate for drug development. The compound's structure can be summarized as follows:

- Molecular Formula :

- CAS Number : 167282-00-0

Synthesis Methods

The synthesis of 1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy- typically involves the reaction of 4-amino-3-furazanecarboxamidoxime with methoxyamine under controlled conditions. Common solvents include ethanol or methanol, with careful management of temperature and pH to optimize yield and purity.

The biological activity of 1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy- is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This compound has been studied for its potential to modulate enzymatic activity, particularly in cancer therapy and immunotherapy contexts.

Research Findings

Recent studies have highlighted the compound's promising biological effects:

- Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) :

-

Antitumor Activity :

- The compound has demonstrated potent antitumor effects in various cancer cell lines. For instance, certain derivatives showed superior growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

- In vivo studies indicated that these compounds could inhibit tumor growth effectively in xenograft models .

- Safety Profile :

Comparative Biological Activity

A comparison with similar compounds reveals that while other oxadiazoles have been extensively studied (such as 1,2,4-oxadiazoles), the unique structure of 1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy- provides distinct pharmacological advantages:

| Compound Name | IC50 (nM) | Biological Activity |

|---|---|---|

| 1,2,5-Oxadiazole Derivative A | 19.88 | IDO1 Inhibition |

| 1,2,5-Oxadiazole Derivative B | 178.1 | Antitumor Activity |

| Epacadostat | 50 | IDO1 Inhibition |

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of various oxadiazole derivatives, researchers found that the compound exhibited significant inhibition of cell proliferation in triple-negative breast cancer (TNBC) models. The results indicated a nearly 20-fold selectivity for cancer cells over normal cells .

Case Study 2: Immunotherapy Applications

Another investigation focused on the immunotherapeutic potential of this compound class demonstrated enhanced anti-tumor immunity when combined with immune checkpoint inhibitors in preclinical models. The findings suggest that these compounds could serve as adjunct therapies to improve patient outcomes in cancer treatment .

Eigenschaften

IUPAC Name |

4-amino-N'-methoxy-1,2,5-oxadiazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O2/c1-10-8-3(5)2-4(6)9-11-7-2/h1H3,(H2,5,8)(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOJBEXBMHEADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=NON=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=NON=C1N)\N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401327647 | |

| Record name | 4-amino-N'-methoxy-1,2,5-oxadiazole-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660508 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

167282-00-0 | |

| Record name | 4-amino-N'-methoxy-1,2,5-oxadiazole-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.